ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by the introduction of the cyano and hydroxyethyl groups. The final steps involve the formation of the pyrrole ring and the esterification to produce the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ethyl 5-[(E)-2-cyano-3-[4-(2-formylethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate.
Scientific Research Applications
Ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:
Piperazine derivatives: Widely used in pharmaceuticals for their biological activity.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, offering specific advantages in various applications.
Properties
IUPAC Name |
ethyl 5-[(E)-2-cyano-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-iminoprop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-3-27-18(26)15-12(2)21-14(16(15)25)10-13(11-19)17(20)23-6-4-22(5-7-23)8-9-24/h10,20-21,24-25H,3-9H2,1-2H3/b13-10+,20-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPSPTDLXOOCEH-VGMPPWMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1O)C=C(C#N)C(=N)N2CCN(CC2)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1O)/C=C(\C#N)/C(=N)N2CCN(CC2)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.